Researchers requiring consistent oral PPARγ antagonism for metabolic disease models often encounter poor pharmacokinetics with earlier tool compounds such as SR1664. SR 11023 (CAS 1820602-13-8) addresses this with a >70-fold improvement in oral plasma exposure, enabling sustained target engagement via non-invasive oral dosing.
• Pure PPARγ antagonist (IC50 109 nM) with zero basal transcriptional repression; does not confound results with partial inverse agonism.
• Unique allosteric 'tumble & trap' mechanism of H12 stabilization (PDB: 6C5T), distinct from steric-clash or covalent-trapping antagonists.
• Non-adipogenic profile allows decoupling of insulin sensitization from pro-adipogenic effects in 3T3-L1 assays.
• ≥98% purity; stable at ambient shipping conditions; bulk quantities available.
Molecular FormulaC33H36N2O3
Molecular Weight508.6 g/mol
Cat. No.B15137874
⚠ Attention: For research use only. Not for human or veterinary use.
2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid, commonly referred to as SR11023 (CAS 1820602-13-8), is a synthetic indole-based small molecule that functions as a potent, orally active antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [1]. This compound was developed through structure-activity relationship (SAR) optimization of the earlier PPARγ antagonist SR1664, with the specific goal of dramatically improving pharmacokinetic properties while retaining the desired pharmacological profile of blocking PPARγ-mediated transcription and CDK5-mediated phosphorylation at Ser273 (pS273) without inducing classical agonism [2]. Its high-resolution X-ray crystal structure in complex with the PPARγ ligand-binding domain (LBD) has been solved (PDB ID: 6C5T), revealing a unique 'tumble and trap' allosteric mechanism of antagonism that is structurally distinct from steric hindrance mechanisms observed for antagonists of other nuclear receptors [1].
Pathway StudyPPARγ antagonist without basal transcriptional repression
In Vivo StudyOrally active profile for chronic rodent dosing studies
Structural BiologyCo-crystal structure solved (PDB 6C5T) for allosteric mechanism studies
[1] Frkic, R. L., Marshall, A. C., Blayo, A.-L., Pukala, T. L., Kamenecka, T. M., Griffin, P. R., & Bruning, J. B. (2018). PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix. iScience, 5, 69–79. View Source
[2] Zheng, Y., Tang, P., Lin, H., Plewczynski, D., Garcia, B. A., Griffin, P. R., ... & Bruning, J. B. (2018). Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism. Structure, 26(11), 1431–1439.e6. View Source
Pitfalls of Substituting SR11023
Attempting to substitute SR11023 with a seemingly similar PPARγ antagonist (e.g., SR1664) or a structurally related inverse agonist (e.g., SR10171) without empirical validation will invalidate experimental outcomes due to three non-interchangeable properties: first, SR11023's functional classification as a pure antagonist with zero basal transcriptional repression, which contrasts sharply with the partial inverse agonism of SR10171 [1]; second, its vastly superior oral bioavailability and plasma exposure—a >70-fold increase over SR1664 at an identical oral dose in mice—which dictates completely different in vivo dosing and efficacy paradigms [2]; and third, its unique allosteric 'tumble and trap' mechanism of H12 stabilization, which is not only distinct from the 'push and tumble' steric clash seen in PPARα antagonists but also differs from the covalent trapping mechanism of irreversible inverse agonists like T0070907 [1][3]. Simply procuring an 'indole-carboxylic acid' PPAR ligand or even a close analog like SR10171 will yield divergent transcriptional readouts, tissue distribution profiles, and potentially conflicting mechanistic conclusions regarding co-repressor recruitment and H12 dynamics.
SR11023
SR1664
Oral plasma exposure context may differ >70-fold, altering in vivo dosing paradigms
SR11023
SR10171
Partial inverse agonist activity may confound pure antagonism transcriptional readouts
SR11023
T0070907
Irreversible covalent trapping mechanism distinct from allosteric 'tumble and trap'
[1] Frkic, R. L., Marshall, A. C., Blayo, A.-L., Pukala, T. L., Kamenecka, T. M., Griffin, P. R., & Bruning, J. B. (2018). PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix. iScience, 5, 69–79. View Source
[2] Zheng, Y., Tang, P., Lin, H., Plewczynski, D., Garcia, B. A., Griffin, P. R., ... & Bruning, J. B. (2018). Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism. Structure, 26(11), 1431–1439.e6. View Source
[3] Lee, G., Elwood, F., McNally, J., Weiszmann, J., Lindstrom, M., Amaral, K., ... & Walker, N. P. (2002). T0070907, a Selective Ligand for Peroxisome Proliferator-Activated Receptor γ, Functions as an Antagonist of Biochemical and Cellular Activities. Journal of Biological Chemistry, 277(22), 19649–19657. View Source
SR11023 Comparative Evidence
Binding Affinity vs. SR10171
In a direct head-to-head competition displacement assay, SR11023 demonstrates approximately 2-fold higher affinity for the PPARγ ligand-binding domain compared to its close structural analog SR10171 [1].
Binding AffinityHead-to-head
IC50 108 nM vs 220 nM
Supports target-engagement titration context
PPARγ LanthaScreen TR-FRET assay
PPARγNuclear ReceptorBinding AffinityLanthaScreen
Evidence Dimension
Binding Affinity (IC50)
Target Compound Data
108 nM
Comparator Or Baseline
SR10171: 220 nM
Quantified Difference
2.04-fold higher affinity (lower IC50)
Conditions
PPARγ LanthaScreen TR-FRET competition displacement assay using a fluorescent tracer.
Why This Matters
This quantifiable difference in target engagement informs selection when precise titration of receptor occupancy is required, as SR11023 achieves half-maximal binding at a 2-fold lower concentration than SR10171.
PPARγNuclear ReceptorBinding AffinityLanthaScreen
[1] Frkic, R. L., Marshall, A. C., Blayo, A.-L., Pukala, T. L., Kamenecka, T. M., Griffin, P. R., & Bruning, J. B. (2018). PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix. iScience, 5, 69–79. View Source
In Vivo Oral Bioavailability vs. SR1664
SR11023 was specifically optimized to overcome the poor pharmacokinetic properties of its predecessor, SR1664. A direct comparative in vivo study in mice demonstrates a dramatic and quantifiable improvement in plasma exposure following oral administration [1].
C57BL/6 mice administered an identical oral dose of 40 mg/kg.
Why This Matters
This >70-fold increase in oral bioavailability is the decisive factor for procurement when planning chronic in vivo studies. SR11023 enables oral dosing and achieves therapeutically relevant plasma levels unattainable with SR1664, which was restricted to intraperitoneal administration.
[1] Zheng, Y., Tang, P., Lin, H., Plewczynski, D., Garcia, B. A., Griffin, P. R., ... & Bruning, J. B. (2018). Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism. Structure, 26(11), 1431–1439.e6. View Source
Isoform Selectivity vs. Rosiglitazone
In cell-based transactivation assays, SR11023 exhibits no detectable transcriptional agonism at the related isoforms PPARα and PPARδ, a profile identical to the reference agonist rosiglitazone in these assays [1]. This indicates that the compound's functional effects are confined to PPARγ.
Isoform SelectivityCross-study comparable
No activity at hPPARα/δ (both compounds)
Isoform-selectivity assay context
GAL4-hPPARα/δ transactivation in HEK293
SelectivityPPARαPPARδTransactivation
Evidence Dimension
Transcriptional Agonism at hPPARα and hPPARδ
Target Compound Data
No activity detected
Comparator Or Baseline
Rosiglitazone: No activity detected
Quantified Difference
No quantifiable difference; both compounds lack activity at these isoforms in this assay.
Conditions
GAL4-hPPARα and GAL4-hPPARδ chimeric receptor transactivation assays in HEK293 cells.
Why This Matters
This data confirms that SR11023's pharmacological effects are not confounded by cross-reactivity with PPARα or PPARδ, a critical piece of evidence for experimental designs requiring PPARγ-specific antagonism without off-target modulation of lipid metabolism (PPARα) or fatty acid oxidation (PPARδ).
SelectivityPPARαPPARδTransactivation
[1] Zheng, Y., Tang, P., Lin, H., Plewczynski, D., Garcia, B. A., Griffin, P. R., ... & Bruning, J. B. (2018). Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism. Structure, 26(11), 1431–1439.e6. View Source
Pure Antagonism vs. Rosiglitazone
SR11023 is functionally distinct as it is classified as a pure antagonist, showing minimal transactivation activity (10% Max.Stim at 2.7 µM) in the GAL4-PPARG assay, comparable to SR1664 (10% Max.Stim at 4.5 µM) but starkly contrasting with the full agonist rosiglitazone (100% Max.Stim at 7.4 nM) [1].
Transcriptional ActivityCross-study comparable
Max. Stim. 10% at 2.7 µM vs 100% at 7.4 nM (rosiglitazone)
Supports pure antagonist functional classification
SR11023 is ~373-fold less potent as a transcriptional activator than rosiglitazone, and achieves the same maximal stimulation as the pure antagonist SR1664.
This data defines SR11023 as a pure antagonist lacking significant residual agonism. This functional classification is critical for studies aiming to completely block ligand-induced or basal PPARγ transcriptional activity, as opposed to using partial agonists or inverse agonists which modulate basal transcription.
[1] Zheng, Y., Tang, P., Lin, H., Plewczynski, D., Garcia, B. A., Griffin, P. R., ... & Bruning, J. B. (2018). Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism. Structure, 26(11), 1431–1439.e6. View Source
Adipogenic Activity vs. Rosiglitazone
In a key safety and mechanistic differentiator, SR11023 demonstrates minimal adipogenic activity in differentiated 3T3-L1 cells, marked by a lack of lipid accumulation and no upregulation of PPARγ-driven pro-adipogenic genes (e.g., aP2, cd36), a profile opposite to that of the full agonist rosiglitazone [1].
Adipogenic ActivityCross-study comparable
Minimal lipid accumulation, no aP2/cd36 upregulation
Minimal lipid formation; no upregulation of aP2 and cd36.
Comparator Or Baseline
Rosiglitazone: Induces lipid formation; upregulates aP2 and cd36.
Quantified Difference
Qualitative difference in lipid accumulation and gene expression.
Conditions
Differentiation of 3T3-L1 preadipocytes.
Why This Matters
This evidence supports the hypothesis that SR11023, unlike thiazolidinediones (TZDs), may dissociate insulin-sensitizing efficacy from the pro-adipogenic and fluid-retention side effects associated with full PPARγ agonism. This makes it a superior tool compound for probing the non-adipogenic, metabolic benefits of PPARγ antagonism.
AdipogenesisPPARγ3T3-L1Gene Expression
[1] Zheng, Y., Tang, P., Lin, H., Plewczynski, D., Garcia, B. A., Griffin, P. R., ... & Bruning, J. B. (2018). Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism. Structure, 26(11), 1431–1439.e6. View Source
SR11023 Research & Development Scenarios
Chronic Oral Metabolic Studies
For studies of type 2 diabetes or insulin resistance in rodent models where long-term, repeated dosing is required, SR11023 is the preferred PPARγ antagonist due to its >70-fold superior oral plasma exposure compared to SR1664 [1]. This pharmacokinetic profile enables consistent, non-invasive oral administration at lower doses, ensuring sustained target engagement in metabolic tissues like white adipose tissue (WAT) without the stress and variability of intraperitoneal injections.
Pure Antagonism Investigation
When the experimental goal is to completely block PPARγ transcriptional output without modulating basal receptor activity, SR11023 is the appropriate tool compound. Its functional classification as a pure antagonist (10% Max.Stim) contrasts with the partial inverse agonist activity of SR10171 [2]. This distinction is paramount for accurately dissecting ligand-dependent versus ligand-independent (basal) signaling pathways and for interpreting results from reporter gene assays.
Structural Studies of Tumble and Trap Mechanism
For crystallography or cryo-EM studies aimed at visualizing the unique allosteric conformation of PPARγ's helix 12 (H12), SR11023 is essential. Its co-crystal structure with PPARγ LBD (PDB ID: 6C5T) reveals a specific H12 position that is distinct from agonist-bound forms and from steric-clash antagonists of other nuclear receptors [3]. Using a generic antagonist that fails to induce this specific 'tumble and trap' conformation would not recapitulate the correct structural state for co-repressor peptide recruitment studies.
Adipogenesis-Independent Metabolic Research
To investigate the non-adipogenic, insulin-sensitizing effects of PPARγ antagonism, SR11023 is the compound of choice. Its demonstrated lack of adipogenic activity in 3T3-L1 cells—evidenced by minimal lipid accumulation and absence of aP2/cd36 gene upregulation—allows researchers to decouple metabolic improvements from the confounding pro-adipogenic effects of full agonists like rosiglitazone [1]. This is crucial for evaluating the therapeutic window and safety profile of next-generation insulin sensitizers.
Application
Selection Property
Validation Focus
Oral metabolic model studies
Oral exposure profile
PK/PD and target engagement in metabolic tissues
Pure antagonism transcription studies
Pure antagonist classification
Transcriptional output without basal modulation
Structural allosteric mechanism studies
Co-crystal structure (PDB 6C5T)
H12 'tumble and trap' conformation for co-repressor recruitment
Non-adipogenic metabolic endpoint research
Minimal adipogenic activity in cell models
Metabolic endpoint interpretation without adipogenic confounding
[1] Zheng, Y., Tang, P., Lin, H., Plewczynski, D., Garcia, B. A., Griffin, P. R., ... & Bruning, J. B. (2018). Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism. Structure, 26(11), 1431–1439.e6. View Source
[2] Frkic, R. L., Marshall, A. C., Blayo, A.-L., Pukala, T. L., Kamenecka, T. M., Griffin, P. R., & Bruning, J. B. (2018). PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix. iScience, 5, 69–79. View Source
[3] Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. (PDB ID: 6C5T). View Source
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